Butylscopolamine

Description

Investigations of Butylscopolamine's Impact on Neuronal Activity in Model Systems

Research utilizing preclinical models has explored this compound's influence on neuronal activity, primarily through its interaction with muscarinic receptors and its effects on neurovascular coupling, as assessed by functional magnetic resonance imaging (fMRI).

Functional Magnetic Resonance Imaging (fMRI) Studies:

Studies employing fMRI in rodent models have provided insights into how this compound might indirectly affect brain function, even with its limited central penetration. In Wistar rats, whisker stimulation was used to evoke a Blood-Oxygen-Level-Dependent (BOLD) response, a measure reflecting neuronal activity and associated hemodynamic changes researchgate.net.

When administered, this compound (BSCO) demonstrated distinct effects on BOLD signals compared to saline or scopolamine (B1681570) (SCO). Under isoflurane (B1672236) anesthesia, BSCO was observed to increase the BOLD response in the anterior cingulate cortex (ACC) researchgate.net. In contrast, scopolamine significantly decreased the BOLD response in the barrel cortex (BC) researchgate.net. In a separate experimental setup using a combined anesthesia regimen (isoflurane plus dexmedetomidine), this compound was found to reduce the evoked BOLD response specifically in the inferior colliculus (IC) researchgate.net.

Intriguingly, a study using rats found that this compound, despite being peripherally acting, induced a negative BOLD signal in the prefrontal cortex (PFC), a pattern similar to the centrally acting scopolamine. This effect in the PFC was subsequently reversed by cholinesterase inhibitors such as donepezil (B133215) and neostigmine (B1678181) nih.gov. These findings suggest that peripheral actions of this compound can influence cerebral blood flow and neuronal signaling pathways, potentially through indirect mechanisms that impact neurovascular coupling or by influencing systems that regulate brain activity researchgate.netnih.gov.

Effects on Peripheral Neuronal Activity:

This compound's antimuscarinic action extends to peripheral neuronal populations, notably enteric neurons within the gastrointestinal tract. Studies have shown that this compound can inhibit muscarinic receptor-mediated responses in these neurons. For instance, it significantly reduced the action potential discharge in enteric neurons that was induced by the muscarinic agonist bethanechol (B1168659) ebi.ac.ukresearchgate.net. Furthermore, this compound concentration-dependently reduced muscle contractions, calcium mobilization, and epithelial secretion induced by muscarinic agonists, with specific inhibitory concentrations (IC50) determined for these cellular processes ebi.ac.ukresearchgate.net.

| Measured Response (in vitro, human intestinal samples) | IC50 Value (nmol L⁻¹) | Stimulus |

| Muscle Contractions | 429 | Bethanechol |

| Calcium Mobilization | 121 | Bethanechol |

| Epithelial Secretion | 224 | Bethanechol |

Summary of Neuronal Impact:

In preclinical models, this compound primarily exerts its effects by antagonizing muscarinic receptors, particularly on peripheral smooth muscle and neurons. While it does not readily cross the blood-brain barrier, investigations using fMRI have indicated that it can modulate BOLD responses in specific brain regions, suggesting indirect influences on neuronal activity and neurovascular coupling. Its direct impact on peripheral neuronal populations, such as enteric neurons, is characterized by the inhibition of acetylcholine-mediated signaling.

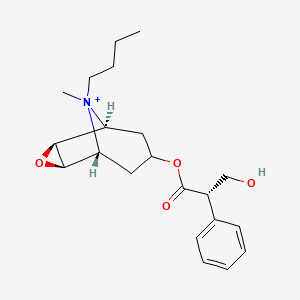

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C21H30NO4+ |

|---|---|

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |

Clé InChI |

YBCNXCRZPWQOBR-MWGADRMYSA-N |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

SMILES isomérique |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |

SMILES canonique |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

Autres numéros CAS |

7182-53-8 |

Solubilité |

In water, 908 mg/L at 25 °C (est) |

Synonymes |

Bromide, Butylscopolammonium Bromide, N-Butylscopolammonium Buscapine Buscolysin Buscopan Butylscopolamine Butylscopolammonium Bromide Hyoscinbutylbromide Hyoscine N Butylbromide Hyoscine N-Butylbromide N Butylscopolammonium Bromide N-Butylbromide, Hyoscine N-Butylscopolammonium Bromide Scopolaminebutylbromide Scopolan |

Pression de vapeur |

9.53X10-16 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Chemical Synthesis and Structural Elucidation of Butylscopolamine

Chemical Synthesis Pathways and Methodologies for Butylscopolamine and its Analogues

The primary method for synthesizing this compound involves the quaternization of the tertiary amine in the scopolamine (B1681570) molecule with a butyl group. This reaction, specifically an N-alkylation, transforms the scopolamine base into a quaternary ammonium (B1175870) salt. nih.govnih.gov

Several methodologies have been documented in scientific literature and patents:

Method 1: In one approach, scopolamine base and n-butyl bromide are heated in acetonitrile (B52724) at approximately 65°C for an extended period, such as 160 hours. chemicalbook.comgoogle.com The resulting oily product is then dissolved in methanol (B129727) and cooled to induce crystallization, yielding this compound with a reported yield of 65%. chemicalbook.com

Method 2: Another patented method utilizes tetrahydrofuran (B95107) (THF) as the solvent. google.com Scopolamine is dissolved in THF, n-butyl bromide is added, and the mixture is heated under reflux conditions (around 75-85°C) for 20 to 50 hours. google.com After the reaction, the mixture is cooled, and the crude product is isolated and purified by recrystallization from methanol. google.com This method has been reported to achieve a total yield of over 60%. google.com

Method 3: A variation involves reacting scopolamine and n-butyl bromide in a confined reaction at 70°C for 50 to 80 hours, though this method is reported to have a lower yield of about 30%. google.com

The table below summarizes key parameters from different reported synthesis methods.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Scopolamine Base | Scopolamine | Scopolamine |

| Reagent | n-butyl bromide | n-butyl bromide | n-butyl bromide |

| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Not specified (Confined reaction) |

| Temperature | 65°C | 75-85°C (Reflux) | 70°C |

| Reaction Time | 160 hours | 20-50 hours | 50-80 hours |

| Reported Yield | 65% | >60% | ~30% |

| Purification | Recrystallization from Methanol | Recrystallization from Methanol | Not specified |

Stereochemical Aspects and Isomerism of this compound

The stereochemistry of this compound is complex and is inherited from its natural precursor, (-)-scopolamine. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

The systematic IUPAC name for this compound bromide is [(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide. nih.gov This name precisely defines the absolute configuration at each stereocenter.

Key stereochemical features include:

Tropane (B1204802) Ring System: The core of the molecule is a tropane alkaloid structure, which is a bicyclic amine. The specific stereochemistry of the scopolamine precursor is retained during the synthesis. nih.gov This includes the epoxy group at the 6β and 7β positions and the 3α-hydroxyl group to which the tropic acid is esterified.

Tropic Acid Moiety: The esterifying acid is the (S)-enantiomer of tropic acid ((2S)-3-hydroxy-2-phenylpropanoic acid). nih.govnih.gov The stereochemistry at this position is critical for the molecule's interaction with its target receptors.

This compound is an epimer, meaning it is one of a pair of diastereomers that differ in configuration at only one stereocenter. fda.gov It is specifically the N-butyl derivative of (-)-scopolamine. sigmaaldrich.com The retention of the specific stereoisomeric form of scopolamine is essential for the desired pharmacological profile.

Structural Features and their Influence on this compound's Peripheral Activity

The chemical structure of this compound is directly responsible for its characteristic as a peripherally acting antimuscarinic agent. drugbank.comnih.gov The key structural modification that differentiates it from its parent compound, scopolamine, is the presence of a quaternary ammonium group. nih.govnih.gov

Quaternary Ammonium Group: The nitrogen atom in the tropane ring of scopolamine is a tertiary amine. In this compound, this nitrogen is bonded to four carbon atoms (one methyl group, one butyl group, and two carbons within the bicyclic ring system), giving it a permanent positive charge. nih.gov This quaternization significantly increases the polarity of the molecule and drastically reduces its lipid solubility. researchgate.net Consequently, this compound has a very limited ability to cross the blood-brain barrier, a lipid-rich biological membrane. This confinement to the periphery is the primary reason for its lack of central nervous system effects, which are characteristic of scopolamine. researchgate.net

Ester Linkage: The molecule contains an ester group formed from the condensation of the tropane alcohol and tropic acid. nih.gov This ester linkage is essential for the anticholinergic activity, as it correctly positions the phenyl and hydroxyl groups of the tropic acid moiety for binding to muscarinic receptors. The main metabolic pathway for this compound is the hydrolytic cleavage of this ester bond. chemicalbook.com

Tropane Backbone: The rigid bicyclic structure of the tropane backbone serves as a scaffold, holding the functional groups in a specific spatial orientation. This defined conformation is crucial for the molecule's affinity and binding to muscarinic receptors in the smooth muscle of the gastrointestinal tract. nih.govnih.gov

Molecular and Cellular Pharmacology of Butylscopolamine in Preclinical Models

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Butylscopolamine exerts its primary therapeutic effects through antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission.

This compound is recognized as a muscarinic antagonist with a notable affinity for the M3 muscarinic acetylcholine receptor subtype, particularly within the gastrointestinal tract drugbank.comresearchgate.netnih.gov. Preclinical studies have demonstrated its ability to competitively inhibit the binding of acetylcholine to M3 receptors located on smooth muscle cells drugbank.comresearchgate.netnih.gov. While M3 receptors are primarily associated with smooth muscle contraction and glandular secretion, muscarinic receptors, including M2 and M3, are expressed in various peripheral tissues, and their modulation can influence physiological responses biorxiv.orgtext2fa.irmdpi.com.

Research indicates that this compound's antagonism of M3 receptors in the gastrointestinal tract is the basis for its spasmolytic action, preventing acetylcholine-stimulated smooth muscle contraction drugbank.comresearchgate.netnih.gov. Studies have quantified this interaction by measuring the inhibitory concentration 50% (IC50) values for this compound's effects on M3 receptor-mediated responses. For instance, in vitro studies using human intestinal samples showed that this compound concentration-dependently reduced muscle contractions induced by the muscarinic agonist bethanechol (B1168659), with an IC50 value of 429 nmol L⁻¹ researchgate.net. While specific selectivity ratios between M3 and other muscarinic receptor subtypes (e.g., M2) for this compound are not extensively detailed in the provided literature, its therapeutic efficacy is largely attributed to its action on M3 receptors in smooth muscle nih.gov.

The primary mechanism of action for this compound at muscarinic receptors involves competitive antagonism, where it binds to the orthosteric site, thereby preventing the endogenous agonist, acetylcholine, from binding and activating the receptor drugbank.comresearchgate.netnih.gov. Specific studies detailing the kinetics of this compound's ligand-receptor complex formation or its role as an allosteric modulator of muscarinic receptors were not found in the provided search results. However, it is noted that this compound can also inhibit nicotinic acetylcholine receptors at higher concentrations, affecting neuronal signaling in the enteric nervous system researchgate.netresearchgate.net.

Intracellular Signaling Pathways Modulated by this compound

Activation of muscarinic receptors triggers various intracellular signaling cascades, often mediated by G proteins. M3 receptors, which this compound antagonizes, typically couple to Gαq proteins. This coupling leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C dergipark.org.tr.

This compound's antagonism of M3 receptors consequently interferes with these downstream signaling events. Preclinical studies have demonstrated that this compound concentration-dependently reduces calcium mobilization induced by muscarinic agonists. For example, the IC50 value for this compound's inhibition of bethanechol-induced calcium mobilization in isolated human intestinal tissues was determined to be 121 nmol L⁻¹ researchgate.net. By blocking the increase in intracellular calcium, this compound inhibits the signaling cascade necessary for smooth muscle contraction.

Table 1: Intracellular Signaling Modulation by this compound in Preclinical Models

| Parameter | This compound (HBB) | IC₅₀ Value (nmol L⁻¹) | Reference |

| Inhibition of Bethanechol-induced Calcium Mobilization | Yes | 121 | researchgate.net |

Cellular and Tissue-Level Pharmacodynamics

The muscarinic antagonist activity of this compound translates to significant effects at the cellular and tissue levels, primarily impacting smooth muscle function and secretory processes.

This compound's principal pharmacological action observed in vitro is the relaxation of smooth muscle. By blocking acetylcholine's action at M3 receptors on gastrointestinal and genitourinary smooth muscle cells, this compound prevents or reduces agonist-induced contractions drugbank.comresearchgate.netnih.gov. This leads to a decrease in smooth muscle tone and a spasmolytic effect, alleviating pain associated with cramping drugbank.comnih.govwjgnet.com.

In vitro studies have quantified the efficacy of this compound in inhibiting smooth muscle contractions. For instance, in experiments with isolated human intestinal tissues, this compound demonstrated a concentration-dependent reduction in muscle contractions stimulated by the muscarinic agonist bethanechol, with an IC50 value of 429 nmol L⁻¹ researchgate.net. This inhibition of contractility is a direct consequence of blocking M3 receptor-mediated calcium influx and subsequent activation of the contractile machinery researchgate.netdergipark.org.tr.

Table 2: Effects of this compound on Smooth Muscle Contractility in Preclinical Models

| Parameter | This compound (HBB) | IC₅₀ Value (nmol L⁻¹) | Reference |

| Inhibition of Bethanechol-induced Muscle Contractions | Yes | 429 | researchgate.net |

Beyond its effects on smooth muscle, this compound also influences secretory functions, particularly those mediated by muscarinic receptors. In isolated human intestinal tissues, this compound was found to concentration-dependently reduce epithelial secretion induced by the muscarinic agonist bethanechol, with an IC50 value of 224 nmol L⁻¹ researchgate.net. This antisecretory action suggests that M3 receptors play a role in regulating fluid and electrolyte transport in epithelial cells.

While the primary focus of this compound's clinical use is its antispasmodic effect, its impact on other secretory tissues, such as salivary glands, is also relevant. Although not directly measured as secretory function in the provided literature, this compound has been observed to reduce FDG uptake in salivary glands in preclinical imaging studies, indirectly suggesting an effect on glandular activity researchgate.net. Furthermore, at higher concentrations, this compound's inhibition of nicotinic receptors may also contribute to reduced motility and secretion in the enteric nervous system researchgate.netresearchgate.net.

Table 3: Effects of this compound on Epithelial Secretion in Preclinical Models

| Parameter | This compound (HBB) | IC₅₀ Value (nmol L⁻¹) | Reference |

| Inhibition of Bethanechol-induced Epithelial Secretion | Yes | 224 | researchgate.net |

Compound List:

this compound (also known as Hyoscine butylbromide, Butylhyoscine, Scopolamine (B1681570) butylbromide)

This compound, also known as hyoscine butylbromide (HBB), is a quaternary ammonium (B1175870) derivative of scopolamine. It functions as a muscarinic receptor antagonist, primarily acting peripherally to block the effects of acetylcholine nih.govebi.ac.ukdrugbank.commdpi.comresearchgate.net. Due to its chemical structure, this compound exhibits limited ability to cross the blood-brain barrier, distinguishing its pharmacological profile from the centrally acting scopolamine ebi.ac.ukmdpi.comxiahepublishing.com. This characteristic suggests that its direct impact on central nervous system (CNS) neuronal activity is minimal, though indirect effects mediated through peripheral systems have been investigated.

Pharmacokinetics and Pharmacodynamics in Animal Models and in Vitro Systems

Absorption and Distribution Studies of Butylscopolamine

Gastrointestinal Absorption Characteristics in Animal Models

Studies investigating the gastrointestinal absorption of this compound in preclinical species consistently indicate poor oral absorption. This limited absorption is largely attributed to its highly polar, quaternary ammonium (B1175870) structure, which impedes passive diffusion across biological membranes researchgate.netnih.gov.

In rats, approximately 6% of an orally administered dose was recovered in bile and 1.2% in urine over 24 hours, suggesting poor gastrointestinal absorption researchgate.net. Further analysis in rats indicated an absorption rate of approximately 8% researchgate.net. Similar findings are reported in other preclinical contexts, with oral bioavailability estimated to be less than or equal to 1% in dogs nottingham.ac.uk. In general, studies suggest that this compound has extremely low oral bioavailability, with only a small fraction, ranging from 0.25% to 8%, reaching systemic circulation researchgate.netefda.gov.etdrugbank.comnih.gov. This low absorption is further compounded by potential high first-pass metabolism annexpublishers.com.

Table 1: Oral Bioavailability of this compound in Preclinical Models

| Species | Estimated Oral Bioavailability (%) | Reference |

| Rat | ~6-8 | researchgate.net |

| Dog | ≤1 | nottingham.ac.uk |

| General | 0.25-8.2 | efda.gov.etdrugbank.comnih.gov |

Tissue Distribution and Compartmental Analysis in Preclinical Species

Following intravenous administration, this compound is rapidly distributed into tissues. In preclinical species, distribution has been characterized by a rapid initial distribution phase (t½α) of approximately 4 minutes and a slower terminal elimination phase (t½β) of about 29 minutes medicines.org.ukrwandafda.gov.rw. The volume of distribution (Vss) has been reported as approximately 1.7 L/kg medicines.org.ukrwandafda.gov.rw. Plasma protein binding is relatively low, estimated at around 4.4% medicines.org.ukrwandafda.gov.rw.

This compound exhibits a high affinity for muscarinic and nicotinic receptors, leading to its preferential distribution within the muscle cells of the abdominal and pelvic regions, as well as the intramural ganglia of abdominal organs medicines.org.uk. This targeted distribution at the site of action is crucial for its peripheral spasmolytic effects.

Table 2: Distribution Parameters of this compound Following Intravenous Administration in Preclinical Species

| Parameter | Value (Approximate) | Unit | Reference |

| t½α (Distribution Phase) | 4 | min | medicines.org.ukrwandafda.gov.rw |

| t½β (Elimination Phase) | 29 | min | medicines.org.ukrwandafda.gov.rw |

| Volume of Distribution (Vss) | 1.7 | L/kg | medicines.org.ukrwandafda.gov.rw |

| Plasma Protein Binding | 4.4 | % | medicines.org.ukrwandafda.gov.rw |

Blood-Brain Barrier Penetration and its Implications for Peripheral Action

A key pharmacokinetic characteristic of this compound is its inability to significantly penetrate the blood-brain barrier (BBB) nih.govdrugbank.comnih.govmedicines.org.uk. As a quaternary ammonium compound, its high polarity restricts its passage across the BBB efda.gov.et. Animal studies have demonstrated that this compound does not cross the blood-brain barrier medicines.org.uk.

This limited central nervous system penetration is significant because it means that this compound's anticholinergic effects are predominantly confined to the periphery efda.gov.et. Consequently, the characteristic central anticholinergic side effects, such as dry mouth, blurred vision, or cognitive impairment, are rare or absent at therapeutic doses nih.govefda.gov.et. The drug's action is therefore localized to the smooth muscles of the gastrointestinal and genito-urinary tracts, where it exerts its spasmolytic effects without significant central nervous system interference nih.govefda.gov.et.

Pharmacokinetic-Pharmacodynamic Relationship Modeling in Animal Studies

While explicit PK/PD modeling studies in animal models are not extensively detailed in the provided search results, the relationship between this compound's pharmacokinetic profile and its pharmacodynamic effects can be inferred. The drug's potent spasmolytic action on smooth muscle is mediated by its high affinity for muscarinic receptors located on these cells nih.gov. Despite its poor systemic absorption and low plasma concentrations, this compound is thought to exert its therapeutic effect through localized concentrations within the gastrointestinal tract wall nih.govnottingham.ac.uk.

In rats, it was observed that radioactivity accumulated in the wall of the distal small intestine after oral administration, with about 20% of the dose found in this tissue 24 hours post-administration researchgate.net. This local accumulation suggests that this compound can achieve concentrations sufficient for receptor binding and antispasmodic activity at the site of action, even if systemic levels are negligible nih.govnottingham.ac.uk. For instance, an estimated gut wall concentration of approximately 1000 ng/mL, achieved with just 5% absorption, is considered comparable to the M3 receptor potency, indicating a potential for antispasmodic effects on the gut nottingham.ac.uk. This localized action, coupled with its inability to cross the BBB, underpins its efficacy as a peripheral antispasmodic agent with a favorable safety profile regarding central nervous system side effects nih.govefda.gov.et.

Analytical Methodologies for Butylscopolamine Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for separating Butylscopolamine from complex matrices and quantifying it accurately.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, coupled with various detection systems, are the most widely adopted techniques for this compound analysis. These methods offer high resolution, sensitivity, and speed.

UPLC-ESI-MS/MS: Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has emerged as a highly sensitive and selective method for determining this compound in biological matrices like human plasma grupomarista.org.brresearchgate.netnih.govunifesp.brresearchgate.net. These methods typically utilize a C18 reversed-phase column. Mobile phases often consist of acetonitrile (B52724) mixed with aqueous buffers containing ammonium (B1175870) acetate (B1210297) and formic acid, run under isocratic or gradient conditions grupomarista.org.brresearchgate.netunifesp.brcolab.ws. The detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode and selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) grupomarista.org.brresearchgate.netnih.govunifesp.brresearchgate.netcolab.ws. Common precursor-to-product ion transitions for this compound include m/z 360.0 → 194.0 or m/z 360.2 → 138.0 grupomarista.org.brresearchgate.netunifesp.brcolab.ws. Internal standards, such as N-methylhomatropine or propranolol, are frequently used to improve the accuracy and precision of the quantification grupomarista.org.brunifesp.br.

HPLC-UV/DAD: While less sensitive than LC-MS/MS, HPLC coupled with UV or diode array detection (DAD) has also been reported for this compound determination, particularly in pharmaceutical formulations researchgate.netrsc.orgsemanticscholar.org. However, the low UV absorbance character of this compound necessitates the use of sensitive detectors or more concentrated samples rsc.org. Methods often employ C18 columns and mobile phases similar to those used in UPLC, with detection wavelengths optimized for the compound researchgate.netsemanticscholar.org.

Table 1: Summary of Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Composition | Detector | Typical LLOQ/LOD (approx.) | Primary Application Matrix | References |

| UPLC-ESI-MS/MS | C18 | Acetonitrile : 5 mM Ammonium Acetate + 0.1% Formic Acid (90:10 v/v) | ESI-MS/MS | 0.03 ng/mL | Human Plasma | grupomarista.org.brresearchgate.netnih.govresearchgate.netcolab.ws |

| UPLC-ESI-MS/MS | C18 | Acetonitrile : 5 mM Ammonium Acetate (pH 3.0) | ESI-MS/MS | 1 pg/mL | Human Plasma | unifesp.brnih.gov |

| UPLC-ESI-MS/MS | C18 | Acetonitrile : 2 mM Ammonium Formate + 0.02% Formic Acid | ESI-MS/MS | 0.25 ng/mL | Human Plasma | annexpublishers.com |

| HPLC-UV/DAD | C18 | Various (e.g., Acetonitrile/Buffer) | UV/DAD | Not specified (lower sensitivity) | Pharmaceutical Formulations | researchgate.netrsc.orgsemanticscholar.org |

Gas Chromatography (GC) Applications in this compound Analysis

Direct gas chromatography (GC) methods for this compound are not commonly reported in the literature. This is primarily due to the compound's high polarity, ionic nature, and low volatility, which make it unsuitable for typical GC conditions without derivatization. While GC-MS/MS has been used for related compounds, specific GC methods for this compound are scarce, with LC-based techniques being overwhelmingly preferred rsc.orgsci-hub.sechemrevlett.com.

Mass Spectrometry Approaches in this compound Detection and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for this compound analysis.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is the gold standard for this compound quantification in biological matrices due to its ability to ionize polar, non-volatile compounds and its high sensitivity and selectivity grupomarista.org.brresearchgate.netnih.govunifesp.brresearchgate.netcolab.wsannexpublishers.com. The technique typically involves ionization in positive mode, forming the protonated molecule [M+H]⁺ at m/z 360.0 or 360.2. Tandem MS then fragments this precursor ion to specific product ions, such as m/z 194.0 or 138.0, which are monitored in SRM or MRM mode grupomarista.org.brresearchgate.netunifesp.brcolab.ws. This targeted approach allows for the precise detection and quantification of this compound even in complex biological samples, minimizing interference from endogenous substances researchgate.netannexpublishers.com.

Quantitative Mass Spectrometry Method Development and Validation for Research Matrices

The development and validation of quantitative mass spectrometry methods for this compound in research matrices, such as plasma, are critical for pharmacokinetic and bioequivalence studies. These validation processes ensure the reliability of the analytical data.

Linearity: Methods have demonstrated linearity over a wide range of concentrations. For instance, linearity has been established from 0.03 to 10.00 ng/mL in human plasma grupomarista.org.br, or from 1 to 1000 pg/mL unifesp.brnih.gov.

Sensitivity: The lower limit of quantification (LLOQ) is a key parameter, with reported values as low as 0.03 ng/mL grupomarista.org.br for plasma samples.

Precision and Accuracy: Validation studies consistently report high precision and accuracy. For example, intra- and inter-batch precision values are typically less than 15%, with accuracy within ±15% of the nominal concentration grupomarista.org.brresearchgate.netresearchgate.netannexpublishers.com.

Selectivity and Robustness: Methods are validated for selectivity, ensuring no significant interference from endogenous plasma components grupomarista.org.brresearchgate.netannexpublishers.com. Robustness is assessed by evaluating the impact of minor variations in chromatographic parameters, such as mobile phase composition or column temperature, demonstrating the method's reliability for routine use grupomarista.org.br.

Extraction Efficiency: Sample preparation, often involving protein precipitation or liquid-liquid extraction (LLE) with solvents like dichloromethane, or solid-phase extraction (SPE), is optimized to maximize analyte recovery while minimizing matrix effects grupomarista.org.brresearchgate.netunifesp.brannexpublishers.comxiahepublishing.com. Reported extraction recoveries for this compound are generally high, often exceeding 90% annexpublishers.comxiahepublishing.com.

Table 2: Key Validation Parameters for UPLC-ESI-MS/MS Methods

| Parameter | Typical Value/Range | Notes | References |

| Linearity Range | 0.03–10.00 ng/mL (plasma) | Determined by regression analysis (e.g., weighted linear regression) | grupomarista.org.brresearchgate.netnih.govresearchgate.netcolab.ws |

| Lower Limit of Quantitation (LLOQ) | 0.03 ng/mL | Achieved with good signal-to-noise ratio and acceptable precision/accuracy | grupomarista.org.br |

| Accuracy | ±15% of nominal concentration | For quality control samples at different concentration levels | grupomarista.org.brresearchgate.netannexpublishers.com |

| Precision (Intra/Inter-batch) | <15% RSD | Assessed using multiple replicates at various concentrations | grupomarista.org.brresearchgate.netannexpublishers.com |

| Extraction Recovery | >90% (e.g., 90.2–97.5%) | Typically assessed via LLE or SPE | annexpublishers.comxiahepublishing.com |

| Matrix Effect | <12% | Evaluated by comparing peak areas of analyte in matrix versus pure solvent | xiahepublishing.com |

| Run Time | <2 minutes | Enables high sample throughput | researchgate.netcolab.ws |

Spectroscopic and Electrochemical Methods in this compound Research

While LC-MS/MS dominates quantitative analysis, spectroscopic and electrochemical methods have also been explored for this compound determination, particularly in pharmaceutical formulations.

Spectrophotometric Methods: UV-Vis spectrophotometry and derivative spectrophotometry have been employed for the quantitative analysis of this compound, often utilizing its interaction with specific reagents. For example, methods based on the formation of ion-associates with tetrathiocyanatocobaltate(II) or hexathiocyanatochromate(III) have been developed, involving extraction into organic solvents and measurement of absorbance at specific wavelengths researchgate.netsemanticscholar.org. These methods can achieve linearity over ranges such as 144.20–865.20 µg/mL semanticscholar.org. Colorimetric methods using silver nanoparticles as probes have also been described researchgate.net.

Electrochemical Methods: Electrochemical techniques have been reported for this compound analysis researchgate.netrsc.org. These methods typically involve redox reactions of the compound or its derivatives at an electrode surface, allowing for sensitive detection. However, detailed quantitative validation data for these methods in research matrices are less prevalent compared to chromatographic techniques.

Compound List:

this compound

Scopolamine (B1681570) butylbromide

Butylhyoscine

Hyoscine butylbromide

N-butylscopolamine

N-butylscopolammonium bromide

Hyoscine N-butyl bromide (HNBB)

Capillary Electrophoresis Techniques for this compound Separation and Detection

Capillary electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the separation and detection of this compound (also known as hyoscine butylbromide or BSCO) in various matrices, including pharmaceutical formulations and biological samples. CE offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. Several CE methodologies have been developed, primarily utilizing capillary zone electrophoresis (CZE) and microchip electrophoresis (ME) coupled with sensitive detection systems.

One prominent approach involves the use of capacitively coupled contactless conductivity detection (C⁴D), which is particularly well-suited for analyzing ionic or ionizable compounds like this compound. Studies have demonstrated the simultaneous separation and quantification of this compound and its related compound, scopolamine (SCO), using CE-C⁴D systems. These methods typically employ buffer solutions based on weak acids and bases to achieve optimal separation based on the charge-to-size ratio of the analytes.

Research Findings and Methodologies

Research has focused on optimizing buffer compositions, applied voltages, and detection parameters to enhance the performance of CE for this compound analysis. For instance, a method utilizing a buffer composed of 20 mmol L⁻¹ butyric acid and 7 mmol L⁻¹ sodium hydroxide (B78521) (NaOH) at pH 4.5, coupled with C⁴D, achieved rapid analysis with good resolution and sensitivity researchgate.net. This method was capable of separating this compound from scopolamine and was applied for screening in pharmaceutical formulations and beverages.

Another significant development utilizes microchip electrophoresis (ME) with integrated C⁴D. A study employing a buffer system of 40 mmol L⁻¹ butyric acid and 25 mmol L⁻¹ NaOH (pH 5.0) on a microchip demonstrated excellent separation efficiency and rapid analysis, with separations completed within approximately 115 seconds researchgate.neteventscribe.netnih.gov. This approach yielded high separation efficiency, with values ranging from 1.4 × 10⁵ to 1.5 × 10⁵ theoretical plates per meter, and a low limit of detection (LOD) of 1.1 µmol L⁻¹ for both this compound and scopolamine researchgate.neteventscribe.netnih.gov. The method also exhibited satisfactory repeatability and inter-day precision, with relative standard deviation (RSD) values for peak areas below 9.4% and for migration times below 3.3% researchgate.neteventscribe.netnih.gov. Recovery values in various beverage and urine samples were reported to be between 95% and 114%, indicating good accuracy and minimal matrix interference researchgate.neteventscribe.netnih.gov.

Nonaqueous capillary electrophoresis has also been explored for the determination of this compound in pharmaceutical formulations. Such methods typically employ organic solvent-water mixtures, such as methanol-acetonitrile, with ammonium acetate and acetic acid as buffer components nih.gov. These nonaqueous systems can offer different selectivity and are valuable for analyzing compounds that may have limited solubility or stability in purely aqueous media.

The developed CE techniques are instrumental in various applications, including the quality control of pharmaceutical products containing this compound, forensic analysis for detecting its presence, and research into its potential degradation pathways, such as the conversion of this compound to scopolamine under thermal stress researchgate.netresearchgate.neteventscribe.netnih.gov.

Comparative Analysis of CE Methods for this compound

The following table summarizes key parameters from different capillary electrophoresis methodologies applied to this compound analysis:

| Parameter | Method 1 (CE-C⁴D) researchgate.net | Method 2 (ME-C⁴D) researchgate.neteventscribe.netnih.gov | Method 3 (Nonaqueous CE) nih.gov |

| Buffer Composition | 20 mmol L⁻¹ butyric acid, 7 mmol L⁻¹ NaOH (pH 4.5) | 40 mmol L⁻¹ butyric acid, 25 mmol L⁻¹ NaOH (pH 5.0) | Methanol-acetonitrile (25/5, v/v), 25 mM NH₄OAc, 1 M HOAc |

| Detection | Capacitively Coupled Contactless Conductivity (C⁴D) | Capacitively Coupled Contactless Conductivity (C⁴D) | Not explicitly specified (likely UV or conductivity) |

| Platform | Capillary Electrophoresis | Microchip Electrophoresis | Capillary Electrophoresis |

| Separation Time | ~3.5 min/injection (~17 injections/h) | ~115 s | Not specified in snippet |

| Resolution | Not specified in snippet | 1.3 | Not specified in snippet |

| Separation Efficiency | Not specified in snippet | 1.4-1.5 × 10⁵ theoretical plates/m | Not specified in snippet |

| Limit of Detection (LOD) | 2.4-2.8 µmol L⁻¹ | 1.1 µmol L⁻¹ | Not specified in snippet |

| Linear Range | 10-1000 µmol L⁻¹ | Not specified in snippet | Not specified in snippet |

| Repeatability (RSD Area) | Not specified in snippet | 4.8-9.4% (48 injections) | Not specified in snippet |

| Inter-day Precision (RSD) | Not specified in snippet | <6.6% (peak areas), <2.2% (migration times) | Not specified in snippet |

| Recovery | 99-104% | 95-114% (beverages), 95-107% (urine) | Not specified in snippet |

| Primary Application | Pharma, beverages, forensic screening | Pharma, beverages, forensic screening | Pharmaceutical formulations |

Compound Names Mentioned:

this compound (BSCO)

Hyoscine butylbromide (HBB)

Scopolamine (SCO)

Experimental Models and Research Methodologies in Butylscopolamine Investigations

In Vitro Cell Culture Models for Receptor and Pathway Studies

In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms of butylscopolamine, particularly its interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs) and the subsequent signaling cascades. These models allow for precise measurement of receptor affinity, efficacy, and downstream cellular responses.

Receptor Binding and Functional Assays: Cell lines engineered to express specific muscarinic receptor subtypes, such as Chinese Hamster Ovary (CHO) cells or HEK293 cells, are frequently utilized. These cell systems enable the study of this compound's affinity for different mAChR subtypes (e.g., M2, M3, M5) using techniques like radioligand binding assays. Furthermore, functional assays, such as luciferase reporter gene assays, are employed to assess this compound's impact on G-protein coupled signaling pathways. For instance, studies using M3R-luciferase fusion proteins in COS-7 cells have demonstrated this compound's ability to inhibit enzyme activity, indicating antagonism at the muscarinic receptor. These assays help determine potency, often expressed as IC50 values, which represent the concentration of the drug required to inhibit a specific biological function by 50%.

Table 1: In Vitro Functional Assay Data for this compound

| Assay Type | Cell Line/System | Target Receptor | Measured Outcome | IC50 Value (this compound) | Reference |

| Luciferase Inhibition Assay | COS-7 cells | M3R | Inhibition of luciferase | 1.7 ± 0.5 μM | nih.gov |

| Muscarinic Receptor Binding | CHO cells | M3R | Affinity (Ki) | Not specified | uni-regensburg.de |

| Calcium Mobilization Assay | Human Intestinal | Muscarinic | Calcium mobilization | 121 nmol/L | nih.gov |

Signaling Pathway Investigations: Beyond direct receptor binding, cell culture models are instrumental in investigating the downstream signaling events modulated by this compound. Research has indicated that this compound, by antagonizing muscarinic receptors, can influence pathways involving G-proteins, leading to the modulation of adenylate cyclase activity and the breakdown of phosphoinositides, which in turn affects intracellular calcium levels.

Isolated Organ and Tissue Preparations for Pharmacological Characterization

The antispasmodic effects of this compound are extensively studied using isolated organ bath techniques. These preparations, typically smooth muscle strips from various organs, allow for the direct measurement of drug-induced contractions and relaxations under controlled physiological conditions.

Organ Bath Methodology: Isolated smooth muscle preparations, such as segments of the guinea pig ileum, rabbit jejunum, human gastrointestinal tract (including esophagus, stomach, jejunum, ileum, and colon), or ureteral smooth muscle, are mounted in organ baths containing a physiological salt solution maintained at a specific temperature and continuously gassed with oxygen and carbon dioxide. Isometric or isotonic force transducers are used to record changes in tension or length. Tissues are often pre-contracted with agonists like acetylcholine (ACh), carbachol, or bethanechol (B1168659) to mimic physiological spasm. The relaxant effect of this compound is then quantified by measuring the reduction in agonist-induced tone.

Table 2: Isolated Organ Bath Studies on this compound

| Tissue Preparation | Agonist Used for Contraction | Measured Effect | IC50/EC50/Rmax Value (this compound) | Reference |

| Human Ureteral Smooth Muscle | KCl | Dose-dependent relaxation | Rmax: 5 ± 3% | nih.gov |

| Human Intestinal Muscle | Bethanechol | Concentration-dependent reduction in muscle contraction | IC50: 429 nmol/L | nih.gov |

| Guinea Pig Ileum | Carbachol | Inhibition of carbachol-induced contraction | Not specified | amegroups.cn |

| Horse Ileal Smooth Muscle | Carbachol | Inhibition of carbachol-induced contraction | EC50: 1.7 x 10^-6 M | researchgate.net |

Pharmacological Characterization: These studies have confirmed this compound's potent spasmolytic action, attributed to its antagonism of muscarinic receptors on smooth muscle cells. The compound effectively reduces or prevents contractions induced by various stimuli, demonstrating its efficacy in relaxing smooth muscle across different tissues and species.

Animal Models for Preclinical Pharmacological and Toxicological Investigations

Animal models are crucial for evaluating this compound's pharmacological effects and safety profile in a more complex, integrated physiological system before potential human application. These models range from basic pharmacokinetic studies to more complex in vivo functional assessments and toxicological evaluations.

Pharmacokinetic and Pharmacodynamic Studies: Pharmacokinetic investigations in animals, such as dogs and camels, have characterized this compound's absorption, distribution, metabolism, and excretion. These studies, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), help determine parameters such as elimination half-life, plasma clearance, and volume of distribution. For instance, in camels, intravenous administration revealed a terminal elimination half-life of approximately 2.29 hours, with rapid clearance from plasma, indicating limited systemic exposure after parenteral administration. Studies have also confirmed this compound's poor oral bioavailability and its inability to readily cross the blood-brain barrier, suggesting a predominantly peripheral action.

Table 3: Pharmacokinetic Parameters of this compound in Animals

| Species | Route of Administration | Terminal Elimination Half-life (h) | Plasma Clearance (mL/h/kg) | Volume of Distribution (mL/kg) | Reference |

| Camel | Intravenous | 2.29 (median) | 1018.5 (range) | 931.9 (range) | xiahepublishing.com |

| Dog | Oral | 1-5 (plasma) | Not specified | 128 L (total) | nih.gov, nottingham.ac.uk |

In Vivo Pharmacological Models: this compound has been investigated in vivo for its antispasmodic effects. For example, in mouse models, intraperitoneal administration has been used to reduce gastrointestinal motility, thereby improving image quality in preclinical MRI studies by minimizing bowel motion artifacts. Furthermore, in rodent models of intestinal neoplasia, this compound treatment has been employed to assess its potential to attenuate tumor development, with studies reporting reductions in tumor number and volume. Animal models are also used to investigate the role of muscarinic receptors in various physiological processes, where this compound can serve as a pharmacological tool to block these receptors.

Toxicological Investigations: Preclinical toxicological assessments in animal models, such as rats and rabbits, are conducted to evaluate potential adverse effects and safety profiles. Methodologies include acute toxicity studies, where animals are administered varying doses to observe behavioral signs and mortality, and repeated-dose studies to assess cumulative effects. Teratogenicity studies in species like rabbits and rats are also performed to evaluate potential effects on reproductive development. These studies adhere to established guidelines for animal testing, focusing on dose-response relationships and identifying any potential risks associated with drug exposure.

Compound List:

this compound

Hyoscine butylbromide

Scopolamine (B1681570) butylbromide

N-butylscopolammonium bromide

Scopolamine

Carbachol

Bethanechol

Acetylcholine

KCl (Potassium Chloride)

Nicotine

Sildenafil

Vardenafil

Tadalafil

Sodium nitroprusside

Metoclopramide

Histamine

Serotonin

Papaverine

Pinaverium

Trimebutine

Verapamil

Glibenclamide

Ipratropium

Metformin

Ublituximab

Ocrelizumab

Ofatumumab

Rituximab

Huperzine A

Structure Activity Relationship Sar Studies of Butylscopolamine Derivatives

Systematic Modification of Butylscopolamine Structure and its Pharmacological Impact

The fundamental structure of this compound comprises a tropane (B1204802) ring system, an ester linkage, and a quaternary ammonium (B1175870) group. Modifications to these core components, or the substituents attached to them, significantly alter its pharmacological properties. The most critical modification that distinguishes this compound from its parent compound, scopolamine (B1681570), is the N-butylation of the tertiary amine on the tropane ring, converting it into a quaternary ammonium cation.

N-Alkylation (Butylation): Scopolamine possesses a tertiary amine group, which allows it to readily cross the blood-brain barrier (BBB) and exert central effects, including sedation and cognitive impairment psu.edunih.gov. By introducing a butyl group to the nitrogen atom, this compound becomes a quaternary ammonium compound. This structural change significantly increases its polarity and reduces its lipophilicity. Consequently, this compound exhibits a markedly reduced ability to penetrate the BBB, thereby confining its primary pharmacological actions to the peripheral tissues researchgate.netpsu.edunih.govxiahepublishing.comresearchgate.net. This systematic modification represents a key SAR insight, transforming a centrally acting anticholinergic into a predominantly peripherally acting agent.

Tropane Ring System: The bicyclic tropane skeleton is a common pharmacophore for anticholinergic activity, providing a rigid framework that positions key functional groups for receptor interaction psu.eduontosight.aiwikipedia.org. Modifications to the stereochemistry or substitution patterns on this ring system can influence binding affinity and selectivity for muscarinic receptor subtypes.

Ester Moiety: this compound is an ester formed between tropine (B42219) (specifically, the tropa-3α-ol moiety derived from scopolamine's structure) and (2S)-3-hydroxy-2-phenylpropanoic acid nih.govdrugbank.com. The nature of the acid moiety, including the presence of the hydroxyl group and the phenyl ring, is critical for binding to muscarinic receptors. General SAR studies on anticholinergics indicate that variations in the ester group can modulate potency and receptor subtype selectivity nih.gov.

Table 7.1.1: Impact of N-Butylation on Scopolamine's Pharmacological Profile

| Structural Feature | Modification | Pharmacological Impact |

| Tertiary Amine (Scopolamine) | Methyl group on nitrogen (N-CH₃) | Readily crosses the blood-brain barrier (BBB), leading to significant central nervous system (CNS) effects (e.g., sedation, confusion, hallucinations) alongside peripheral anticholinergic actions. |

| Quaternary Ammonium (this compound) | Butyl group on nitrogen (N-CH₂CH₂CH₂CH₃) | Significantly reduced lipophilicity and increased polarity, limiting BBB penetration. Primarily exerts peripheral anticholinergic effects, with minimal CNS activity. This enhances safety by avoiding central side effects. |

Design and Synthesis of Novel this compound Analogues for Mechanistic Research

The development of this compound itself exemplifies the design of analogues to achieve specific pharmacological goals. By modifying scopolamine through N-butylation, researchers aimed to isolate and study its peripheral anticholinergic effects without the confounding CNS activity. This approach is fundamental in mechanistic research, allowing for a clearer understanding of how peripheral muscarinic receptor blockade impacts physiological processes.

The rationale behind synthesizing novel analogues often involves:

Enhancing Peripheral Selectivity: Creating compounds that retain potent anticholinergic activity in the periphery (e.g., smooth muscle relaxation) but have minimal or no CNS penetration. This is achieved by increasing polarity and charge, as seen with the quaternary ammonium structure in this compound.

Probing Receptor Subtype Specificity: While this compound is a general muscarinic antagonist, further modifications could theoretically be explored to target specific muscarinic receptor subtypes (M1-M5) with greater selectivity. This could lead to more targeted therapeutic agents with fewer off-target effects.

Investigating Binding Interactions: Synthesizing analogues with subtle structural variations allows researchers to map the critical regions of the molecule responsible for binding to the muscarinic receptor. This can involve altering the ester side chain, modifying the tropane ring, or changing the quaternary ammonium substituent.

While the provided literature does not detail specific novel this compound analogues synthesized purely for mechanistic research beyond the N-butyl modification itself, the principle remains: systematic structural alterations are employed to dissect the compound's mechanism of action and optimize its therapeutic utility. The development of this compound serves as a prime example of how SAR-driven analogue design can lead to safer and more targeted medications.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling techniques play an increasingly vital role in understanding SAR and guiding the design of new drug candidates. For compounds like this compound, these methods can provide atomic-level insights into receptor-ligand interactions.

Molecular Docking: This technique predicts the preferred orientation of this compound (or its analogues) when bound to a muscarinic receptor. By simulating the binding of the molecule into the receptor's active site, docking studies can identify key amino acid residues involved in binding and estimate the binding affinity. This helps in understanding which parts of the this compound molecule are essential for its anticholinergic activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of tropane alkaloid derivatives with varying structural features, QSAR can help predict the activity of new, unsynthesized analogues. This approach can identify structural descriptors (e.g., lipophilicity, electronic properties, shape) that are critical for muscarinic receptor antagonism.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound interacts with its target over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the complex. This is crucial for understanding the mechanism of action and for designing more potent and selective ligands.

Although specific published computational SAR studies directly focused on this compound analogues were not extensively detailed in the provided search results, these methodologies are standard tools in medicinal chemistry for optimizing drug candidates. They would be instrumental in exploring how modifications to the butyl chain, the ester linkage, or the tropane core might further refine the affinity and selectivity of this compound towards specific muscarinic receptor subtypes.

List of Compounds Mentioned:

this compound (Hyoscine butylbromide, Butylhyoscine)

Scopolamine (Hyoscine)

Hyoscyamine

Methscopolamine

Methscopolamine bromide

Tiotropium

Benzatropine

Ipratropium

Homatropine

Flutropium

Cocaine

Lidocaine

Chemical Transformations and Stability of Butylscopolamine

Investigation of Degradation Pathways of Butylscopolamine under Controlled Conditions

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Such studies on this compound, also referred to as Hyoscine N-Butyl Bromide (HBB), have been conducted under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. 23michael.comresearchgate.net

A key investigation into the degradation of this compound subjected the compound to acidic, basic, oxidative, and photolytic stress. The findings revealed that this compound exhibits varying degrees of stability under these conditions. researchgate.net

Hydrolytic Degradation: this compound is particularly susceptible to degradation in alkaline environments. researchgate.net Extensive decomposition has been observed under basic hydrolytic conditions. In one study, significant degradation was noted in the presence of 0.1N sodium hydroxide (B78521), and complete degradation occurred with 5N sodium hydroxide, indicating the compound's high sensitivity to alkaline hydrolysis. researchgate.net Conversely, the compound is less prone to degradation under acidic conditions. researchgate.net Mild degradation was observed when subjected to acidic stress. annexpublishers.com The primary hydrolytic degradation pathway involves the cleavage of the ester bond, a common degradation route for esters. ijrpp.com

Oxidative Degradation: Under oxidative stress, induced by agents such as hydrogen peroxide, this compound demonstrates moderate degradation. researchgate.net The formation of new peaks in chromatographic analysis after exposure to oxidative conditions suggests the generation of distinct degradation products. annexpublishers.com

Photolytic Stability: this compound has been found to be stable under photolytic conditions, showing no significant changes when exposed to direct sunlight for extended periods. researchgate.net

Thermal Degradation: Thermal stress can also induce the degradation of this compound. A notable transformation is its conversion to scopolamine (B1681570) through a simple heating procedure. nih.gov

The degradation products formed under these various stress conditions have been identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net The appearance of new peaks at different retention times in the chromatograms corresponds to the formation of these degradation products. annexpublishers.com

The following table summarizes the degradation behavior of this compound under different stress conditions as reported in a forced degradation study.

| Stress Condition | Reagent/Method | Observation | Percentage of Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl at 80°C | Less liable to degradation | ~35% (with increased acid concentration) | researchgate.netannexpublishers.com |

| Basic Hydrolysis | 0.1 N NaOH at 80°C | Extensive decomposition, appearance of new peaks | ~75% | researchgate.netannexpublishers.com |

| 5 N NaOH at 80°C | Complete degradation | 100% | researchgate.net | |

| Oxidative Stress | 3% H₂O₂ at 25°C | Moderate degradation, formation of new peaks | Moderate | researchgate.netannexpublishers.com |

| Photolysis | Direct sunlight for 12 hours | No significant changes | - | researchgate.net |

| Thermal Stress | Simple heating | Conversion to scopolamine | - | nih.gov |

This table is based on data reported in forced degradation studies of Hyoscine N-Butyl Bromide.

Analytical Challenges in Differentiating this compound from its Degradation Products and Related Compounds

The analysis of this compound and the differentiation from its degradation products and structurally related compounds present several analytical challenges. These challenges stem from the structural similarities between this compound, its parent compound scopolamine, and other tropane (B1204802) alkaloids like atropine (B194438).

Chromatographic Separation: Developing a selective chromatographic method is crucial. The structural similarity between this compound and its potential degradation products, as well as related compounds, can lead to co-elution, making accurate quantification difficult. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. researchgate.netgrupomarista.org.br The choice of stationary phase, mobile phase composition, and pH are critical parameters that need to be optimized to achieve adequate separation. 23michael.comresearchgate.net For instance, reversed-phase C18 columns are frequently used, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). 23michael.comresearchgate.net

Detector Sensitivity and Selectivity: Due to the low ultraviolet (UV) absorbance of this compound, achieving high sensitivity with UV detection can be challenging. rsc.org This necessitates the use of more sensitive and selective detection techniques, such as mass spectrometry (MS). rsc.org

Mass Spectrometry (MS) Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the analysis of this compound. 23michael.comannexpublishers.com These techniques offer high selectivity and sensitivity, allowing for the differentiation of compounds with the same nominal mass through their fragmentation patterns. annexpublishers.comgrupomarista.org.br The development of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode is essential for the unambiguous quantification of this compound in complex matrices, free from interference from its degradation products or related substances. grupomarista.org.br

Differentiation from Scopolamine and Atropine: A significant analytical challenge is the differentiation of this compound from scopolamine and atropine. Scopolamine can be formed from the thermal degradation of this compound, making it a potential impurity in the drug substance or product. nih.gov Atropine is another closely related tropane alkaloid that may be present. researchgate.net Capillary electrophoresis (CE) has also been utilized for the simultaneous separation and quantification of this compound and scopolamine. nih.gov The development of specific analytical methods that can resolve these compounds is critical for quality control and stability testing.

The following table outlines some of the analytical techniques used to address the challenges in differentiating this compound.

| Analytical Technique | Specific Application and Advantage | Challenges Addressed | Reference |

| HPLC with UV detection | Separation of this compound from related compounds like atropine. | Co-elution of structurally similar compounds. | researchgate.net |

| UPLC-ESI-MS/MS | Highly sensitive and selective quantification of this compound in biological matrices. | Low detection limits, differentiation from endogenous interferences and metabolites. | grupomarista.org.br |

| Capillary Electrophoresis (CE) | Simultaneous separation and quantification of this compound and its thermal degradation product, scopolamine. | Separation of closely related compounds with different charge-to-size ratios. | nih.gov |

| LC-MS | Identification of degradation products formed under stress conditions. | Elucidation of degradation pathways and characterization of unknown impurities. | 23michael.comresearchgate.net |

Future Directions and Emerging Research Avenues for Butylscopolamine

Advanced Methodologies in Butylscopolamine Research

The investigation of this compound is benefiting from and contributing to advancements in research methodologies, particularly in preclinical and analytical domains. These sophisticated techniques allow for a more precise understanding of its behavior and utility.

Imaging Techniques in Preclinical and Clinical Settings: A significant area of research involves the use of this compound as an adjunct to improve the quality of medical imaging. Its antispasmodic properties are leveraged to reduce motion artifacts caused by the involuntary movement of smooth muscles, such as gastrointestinal peristalsis.

Preclinical Models: Studies in animal models, such as mice, have been used to determine the most effective protocols for reducing bowel motion for imaging purposes, finding that a high dose can suppress movement for up to 45 minutes. mdpi.com Pharmacokinetic studies in animals like camels are also crucial for establishing parameters such as elimination half-life and plasma clearance, which inform its use in veterinary medicine and regulatory contexts. xiahepublishing.com

Advanced Analytical Methods: The development of highly sensitive and specific analytical methods is crucial for detailed pharmacokinetic and bioequivalence studies.

Chromatography and Mass Spectrometry: A fast and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the determination of N-butylscopolamine in human plasma. researchgate.net This method is sensitive enough to measure concentrations in the picogram per milliliter range (1 to 1000 pg/mL) and has been successfully applied in bioequivalence studies. researchgate.net

Capillary Electrophoresis: Researchers have also developed methods based on capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C4D) for the rapid and simultaneous quantification of this compound and its parent compound, scopolamine (B1681570). researchgate.netresearchgate.net These methods are valuable for quality control in pharmaceutical formulations and for forensic analysis, especially given that this compound can be converted to scopolamine through simple heating. researchgate.netresearchgate.net

Table 1: Impact of this compound on MRI Image Quality

| Imaging Area | Technique | Observed Effect of this compound | Reference |

|---|---|---|---|

| Abdomen (Pancreas, Liver) | Respiratory-triggered T2w TSE MRI | Significantly reduced ghosting artifacts and improved image quality. | researchgate.net |

| Urinary Bladder | T2-weighted MRI | Reduces influence of peristalsis, improving diagnostic value. | mdpi.com |

| Prostate | PD-sequence MRI | Significantly improved delineation of the bowel wall. | nih.gov |

| Abdomen | Breath-hold MR sequences | Effectively reduces peristaltic artifacts. | tandfonline.com |

Exploration of Unexplored Mechanistic Aspects of this compound Action

While the primary mechanism of this compound as a muscarinic receptor antagonist is well-established, several aspects of its action remain to be fully elucidated. nih.govdrugbank.com Future research is needed to explore these nuances, which could reveal new therapeutic potentials.

Receptor Subtype Specificity and Action: this compound is known to have a high affinity for M2 and M3 muscarinic receptors. oup.com However, its precise effects on different tissues are still being explored. For example, while it is used to relieve catheter-related bladder discomfort (CRBD), a direct inhibitory action on the detrusor muscle has not been conclusively demonstrated in human or animal studies and requires further investigation. oup.com

Effects on Non-Gastrointestinal Smooth Muscle: The compound's utility extends beyond the gut, but the mechanisms are not always clear. In veterinary medicine, it is used for horses with recurrent airway obstruction (RAO), but its specific effect on airway smooth muscle is unknown. ebi.ac.uk Similarly, its use to reduce excessive respiratory secretions at the end of life points to a mechanism that could be explored for other applications. ebi.ac.uk

Table 2: Known vs. Unexplored Mechanisms of this compound

| Aspect | Known Mechanism | Area for Future Exploration | Reference |

|---|---|---|---|

| Primary Action | Antagonist of muscarinic acetylcholine (B1216132) receptors (primarily M3) on smooth muscle. | Quantifying the contribution of additional ganglionic blocking effects to its overall pharmacological profile. | nih.govdrugbank.comresearchgate.net |

| Bladder Function | Relieves bladder spasms; has high affinity for M2 and M3 receptors. | Elucidating the direct inhibitory action on the detrusor muscle to explain its effect on CRBD. | oup.com |

| Airway Function | Used in equine recurrent airway obstruction. | Determining the specific effects and mechanism of action on airway smooth muscle. | ebi.ac.uk |

| Secretions | Reduces respiratory secretions. | Investigating the precise mechanism for managing terminal respiratory secretions. | ebi.ac.uk |

Development of Innovative Research Tools Based on this compound's Pharmacological Profile

The unique properties of this compound make it an excellent candidate for development as a specialized research tool to investigate the peripheral cholinergic system.

A "Pharmacological Scalpel" for Peripheral Receptors: this compound is a quaternary ammonium (B1175870) compound and therefore does not readily cross the blood-brain barrier. nih.govresearchgate.net This peripheral restriction makes it an ideal tool for isolating and studying the function of peripheral muscarinic receptors in preclinical models without the confounding central nervous system effects seen with tertiary amine antagonists like atropine (B194438) or scopolamine. nih.govresearchgate.net It can be used to differentiate between centrally and peripherally mediated effects of other drugs or physiological stimuli.

Characterizing Muscarinic Receptor Function: Given its high affinity for M2 and M3 subtypes, this compound can be used as a standard competitive antagonist in in-vitro organ bath experiments and in-vivo studies. oup.com This allows researchers to characterize the specific muscarinic receptor subtypes responsible for smooth muscle contraction and other physiological responses in various tissues, from the gastrointestinal tract to the urinary bladder and airways.

Development of Novel Imaging Agents: The this compound structure could serve as a scaffold for the development of novel molecular probes. By labeling the molecule with a positron-emitting radionuclide (for PET scans) or a fluorescent tag, researchers could create new imaging agents. These tools would enable the non-invasive visualization and quantification of the density and distribution of peripheral muscarinic receptors in living organisms. This could provide invaluable insights into disease states characterized by altered cholinergic signaling, such as irritable bowel syndrome or overactive bladder.

Table 3: Potential Applications of this compound as a Research Tool

| Application | Rationale | Potential Research Outcome |

|---|---|---|

| Isolating Peripheral Cholinergic Effects | Does not cross the blood-brain barrier due to its quaternary ammonium structure. nih.govresearchgate.net | Allows for the study of peripheral muscarinic receptor function without CNS interference. |

| Muscarinic Receptor Subtype Characterization | High affinity for M2 and M3 muscarinic receptors. oup.com | Serves as a standard antagonist to identify receptor subtypes involved in specific physiological processes. |

| Novel Molecular Imaging Probes | Can be chemically modified to attach imaging labels (radioisotopes, fluorophores). | Enables in-vivo mapping of peripheral muscarinic receptor density and distribution in health and disease. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Butylscopolamine’s impact on gastrointestinal FDG-PET/CT imaging artifacts?

- Methodological Answer: Design studies with age-stratified cohorts (e.g., <65 vs. ≥65 years) and standardized dosing (e.g., 10–20 mg IV). Measure segment-specific SUVmean reductions (e.g., gullet/stomach vs. colon) using quantitative region-of-interest analysis. Include control groups without this compound to isolate pharmacological effects from physiological variability .

Q. How should researchers control for confounding variables in vitro when studying this compound’s antimuscarinic activity?

- Methodological Answer: Use solvent-matched controls to account for vehicle effects. Validate purity of this compound batches via HPLC (>95%) and calibrate concentration gradients (e.g., 0.1–10 µM) against reference standards. Pre-treat tissue samples with inhibitors of acetylcholinesterase to isolate receptor-specific responses .

Q. What key parameters define robust randomized controlled trials (RCTs) evaluating this compound’s efficacy in renal colic?

- Methodological Answer: Adopt non-inferiority designs with placebo comparators. Primary endpoints should include validated pain scales (e.g., VAS) and secondary endpoints like rescue medication use. Ensure adequate blinding and power calculations (α=0.05, β=0.2) to detect clinically meaningful differences .

Advanced Research Questions

Q. How can contradictory findings on this compound’s segment-specific FDG uptake reduction be reconciled in heterogeneous patient populations?

- Methodological Answer: Conduct subgroup analyses stratified by sex, age, and comorbidities (e.g., diabetes). Use multivariate regression to adjust for covariates like gut motility and baseline SUV. Consider hybrid imaging (PET/MRI) to correlate pharmacological effects with real-time peristalsis .

Q. What computational strategies improve target identification for this compound in oncology research?

- Methodological Answer: Apply network pharmacology approaches using databases like STRING and SwissTargetPrediction. Validate predicted targets (e.g., HSP90AA1, CDK2) via siRNA knockdown or competitive binding assays. Cross-reference with transcriptomic datasets from gastric cancer models to prioritize pathways .

Q. What methodological adjustments are required to extrapolate adult-derived this compound pharmacokinetics to pediatric cohorts?

- Methodological Answer: Implement allometric scaling based on body surface area and age-adjusted glomerular filtration rates. Use sparse sampling techniques to minimize blood draws. Validate models with population pharmacokinetic software (e.g., NONMEM) and adjust for developmental changes in cytochrome P450 activity .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in systemic pharmacological studies?

- Methodological Answer: Integrate proteomics (LC-MS/MS) and metabolomics (NMR) to map off-target interactions. Compare tissue-specific expression profiles (e.g., liver vs. salivary glands) and correlate with clinical adverse events. Use machine learning to identify predictive biomarkers for toxicity .

Methodological Best Practices

- Literature Review Optimization: Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT Buscopan") and truncation (e.g., anticholinergic*) in PubMed/Scopus. Prioritize studies reporting raw SUV data or dose-response curves for meta-analysis .

- Data Contradiction Analysis: Apply the Bradford Hill criteria to assess causality in conflicting studies. Calculate heterogeneity metrics (I²) in systematic reviews to quantify variability across trials .

- Ethical Reporting: Disclose off-label use in clinical studies and adhere to CONSORT guidelines for RCTs. Include detailed pharmacokinetic appendices for regulatory reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.